molecular formula C5H7N3O4 B3154754 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid CAS No. 78409-59-3

3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid

Cat. No. B3154754
CAS RN: 78409-59-3
M. Wt: 173.13 g/mol
InChI Key: BMPNXLCYFGOYKG-UHFFFAOYSA-N
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Description

“3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid” is a chemical compound with the CAS Number: 78409-59-3 . It has a molecular weight of 173.13 and its IUPAC name is the same as the common name . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H7N3O4/c9-3(10)1-2-8-4(11)6-7-5(8)12/h1-2H2,(H,6,11)(H,7,12)(H,9,10) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the search results.

Scientific Research Applications

Supramolecular Assemblies and Material Properties

Functionalized derivatives of 3,5-dioxo-1,2,4-triazolidines, including those related to 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid, have been found to organize into two-dimensional supramolecular assemblies via intermolecular hydrogen bonding. These assemblies are significant for the development of new materials with potential applications in nanotechnology and materials science (Seidel et al., 1995). Moreover, the molecular dynamics of new thermoplastic elastomers based on hydrogen bonding complexes involving derivatives of this compound have been investigated, revealing insights into the material's properties and potential applications in flexible electronics and smart materials (Dardin et al., 1993).

Synthesis and Chemical Reactions

The compound and its derivatives are utilized in various synthetic pathways. For instance, the reaction of cholesteryl acetate with 4-phenyl-1,2,4-triazoline-3,5-dione, mediated by lithium perchlorate, has been studied, showcasing the compound's role in organic synthesis and its potential to create novel organic compounds with diverse applications (Kinart et al., 2005). Additionally, the thermal cyclization of carboisocyanatidic acid ethyl ester with hydrazines and 3,5-dioxo-1,2,4-triazolidine has been reported, highlighting its utility in producing 1-substituted 3,5-dioxo-1,2,4-triazolidines (Faleschini, 1999).

properties

IUPAC Name

3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O4/c9-3(10)1-2-8-4(11)6-7-5(8)12/h1-2H2,(H,6,11)(H,7,12)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPNXLCYFGOYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN1C(=O)NNC1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid
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3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid
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3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid
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3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid
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3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid
Reactant of Route 6
3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid

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